Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 2253639-45-9 . It has a molecular weight of 297.78 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride has been used in the creation of chromeno[3,4-c]pyridin-5-ones . It has also been used as a building block for the syntheses of receptor agonists and antagonists .Molecular Structure Analysis
The IUPAC name for this compound is ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride . The InChI code for this compound is 1S/C15H19NO3.ClH/c1-2-19-15(18)14-13(17)9-6-10-16(14)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride are not mentioned in the search results, it has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones . It has also been used as a building block for the syntheses of receptor agonists and antagonists .Physical And Chemical Properties Analysis
Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 297.78 . The InChI code for this compound is 1S/C15H19NO3.ClH/c1-2-19-15(18)14-13(17)9-6-10-16(14)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of 3-Azabicyclo Derivatives : Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride is used in the synthesis of 3-azabicyclo derivatives, demonstrating its utility in creating structurally complex molecules. This includes the formation of 6- and 6,8-substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, providing insights into the stereochemistry of these reactions and their potential applications (Vafina et al., 2003).
Preparation of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate : Starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, the title compound was prepared through a nine-step reaction. This research highlights the compound's potential use in creating complex molecular structures useful in various chemical applications (Wang et al., 2008).
Asymmetric Synthesis for Protein Kinase Inhibitor : The compound has been used in the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of a potent protein kinase inhibitor. This underscores its relevance in pharmaceutical synthesis (Hao et al., 2011).
Synthesis of Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates : This research demonstrates the compound's use in synthesizing new dyes with potential applications in liquid crystal displays, indicating its versatility in material science and electronics (Bojinov & Grabchev, 2003).
Study of Amide Formation Mechanism : this compound contributes to understanding the mechanism of amide formation, crucial in bioconjugation and synthetic chemistry (Nakajima & Ikada, 1995).
Inhibitor of Aldose Reductase : As a specific inhibitor of aldose reductase, it shows potential for therapeutic applications, particularly in treating diabetic complications (Mylari et al., 1991).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride is an organic compound It has been used as a building block for the syntheses of receptor agonists and antagonists .
Mode of Action
As a building block in the synthesis of receptor agonists and antagonists , it can be inferred that it may interact with specific receptors, influencing their activity.
Biochemical Pathways
Given its use in the synthesis of receptor agonists and antagonists , it can be inferred that it may influence pathways associated with these receptors.
Result of Action
As a building block in the synthesis of receptor agonists and antagonists , it can be inferred that it may have a role in modulating receptor activity, which could have various downstream effects depending on the specific receptor and cell type.
Action Environment
It is generally recommended that the compound be stored in an inert atmosphere at room temperature , suggesting that factors such as oxygen exposure and temperature may affect its stability.
properties
IUPAC Name |
ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)14-13(17)9-6-10-16(14)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUAJBVOJCNZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCN1CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.